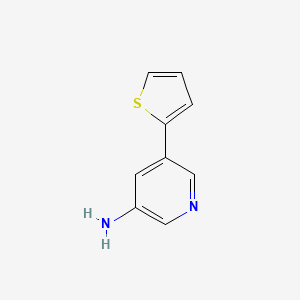

5-(Thiophen-2-yl)pyridin-3-amine

Descripción general

Descripción

5-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic compound that contains both a thiophene ring and a pyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)pyridin-3-amine typically involves the formation of the pyridine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(Thiophen-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Aplicaciones Científicas De Investigación

Antifungal Activity

Research indicates that 5-(Thiophen-2-yl)pyridin-3-amine exhibits significant antifungal properties. It has been shown to disrupt fungal cell membranes and inhibit the growth of various fungal species, including Candida and Aspergillus strains. In vitro studies have demonstrated its effectiveness through:

- Minimum Inhibitory Concentration (MIC) Determination : This assay helps establish the lowest concentration of the compound that prevents visible growth of fungi.

- Membrane Integrity Studies : Fluorescent dyes are employed to assess membrane disruption caused by the compound.

Anticancer Potential

The compound has also been explored for its anticancer properties. Similar compounds have exhibited IC50 values ranging from 3.0 µM to 22.54 µM against various cancer cell lines, suggesting that this compound may possess comparable efficacy to established anticancer drugs like doxorubicin. The mechanisms by which it may exert these effects include enzyme inhibition and modulation of biochemical pathways relevant to cancer progression.

Microbiology and Mycology

The antifungal activity of this compound positions it as a candidate for developing new antifungal agents. Its ability to disrupt cell membranes makes it particularly valuable in addressing fungal infections that are resistant to conventional treatments. Studies have highlighted its potential for use in clinical settings where antifungal resistance is a growing concern.

Coordination Chemistry and Catalysis

The structural features of this compound allow it to act as a ligand for metal complexes. This property opens avenues for applications in:

- Catalysis : The compound can facilitate various chemical reactions by forming stable complexes with transition metals.

- Sensing Applications : Its coordination chemistry can be harnessed for developing sensors that detect specific ions or molecules in environmental or biological samples.

Material Science

In material science, the unique electronic properties of this compound can be exploited in the development of new materials with tailored functionalities. Its potential applications include:

- Organic Electronics : The compound may be used in organic semiconductors due to its ability to conduct electricity.

- Photovoltaic Devices : Research into its properties could lead to advances in solar energy technology by integrating it into photovoltaic cells.

Case Studies

Several studies have documented the applications of this compound:

- Antifungal Efficacy Study : A study demonstrated that the compound effectively inhibited the growth of Candida albicans at low concentrations, highlighting its potential as a therapeutic agent against fungal infections.

- Anticancer Activity Investigation : Research conducted on various cancer cell lines indicated that modifications of the compound could enhance its cytotoxicity, paving the way for novel anticancer therapies.

- Coordination Chemistry Exploration : Investigations into the ligand properties of this compound revealed its ability to stabilize metal ions, suggesting applications in catalysis and material synthesis.

Mecanismo De Acción

The mechanism of action of 5-(Thiophen-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, affecting cell signaling pathways involved in cancer progression .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene derivatives: Compounds like 2-thiophenemethylamine and 2,5-dihydrothiophenes share structural similarities with 5-(Thiophen-2-yl)pyridin-3-amine.

Pyridine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and 2-(pyridin-2-yl)benzo[d]thiazole are also structurally related.

Uniqueness

What sets this compound apart is its unique combination of the thiophene and pyridine rings, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .

Actividad Biológica

5-(Thiophen-2-yl)pyridin-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its antifungal properties, enzyme inhibition capabilities, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a thiophene group, which contributes to its unique chemical properties. The molecular formula is CHNS, with a molecular weight of approximately 176.24 g/mol. The compound's structure allows it to engage in diverse chemical interactions, which are crucial for its biological activity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against various fungal species. It disrupts fungal cell membranes and inhibits growth, making it a promising candidate for antifungal drug development.

Fungal Cultures Tested

The compound has been evaluated against several fungal strains, including:

- Candida albicans

- Aspergillus niger

- Candida glabrata

Growth Inhibition Assays

Minimum inhibitory concentration (MIC) assays have been conducted to determine the effectiveness of this compound against these fungi. The results are summarized in the following table:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 16 |

| Candida glabrata | 64 |

These results indicate that the compound is particularly effective against Aspergillus niger, with a lower MIC value compared to the other strains tested.

The antifungal activity of this compound is believed to stem from its ability to disrupt cell membrane integrity. Studies utilizing fluorescent dyes have shown that the compound can cause significant membrane disruption in fungal cells, leading to cell death.

Enzyme Inhibition Potential

In addition to its antifungal properties, this compound has been explored for its potential as an enzyme inhibitor. Its structural features suggest it may interact with various biological targets, modulating receptor activity and influencing binding affinities.

Case Studies on Enzyme Inhibition

-

Target Enzymes : Initial studies have focused on enzymes such as:

- DNA gyrase

- Topoisomerase IV

- Findings : Compounds structurally related to this compound have demonstrated dual inhibition capabilities against bacterial topoisomerases, enhancing their antibacterial efficacy . This suggests that similar mechanisms may be applicable to the compound .

Pharmacological Applications

The unique structural characteristics of this compound position it as a candidate for various therapeutic applications beyond antifungal activity. Its potential roles include:

- Antibacterial agents

- Anticancer compounds

Propiedades

IUPAC Name |

5-thiophen-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIMNWPXSICTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735048 | |

| Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226415-45-7 | |

| Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.